16-Dehydroepicalcitriol
Description
16-Dehydroepicalcitriol is a synthetic vitamin D3 analog with structural similarities to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. It binds to the vitamin D receptor (VDR), modulating gene expression involved in calcium homeostasis, cell differentiation, and immune regulation. Its unique structural modifications, including a 16,17-double bond and epi-configuration at the 20-position, confer distinct pharmacokinetic and pharmacodynamic properties compared to other vitamin D analogs.
Properties
Molecular Formula |
C27H42O3 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(2S)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H42O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-12,18,22,24-25,28-30H,2,6-9,13-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,24-,25-,27+/m0/s1 |
InChI Key |
NATTYVAFGUNUKP-FUXKBGLRSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Structural Impact : The 16,17-double bond in 16-Dehydroepicalcitriol reduces its binding affinity to VDR compared to calcitriol but enhances metabolic stability, prolonging its half-life.
- Metabolism : Unlike calcitriol, which is rapidly degraded by renal CYP24A1, 16-Dehydroepicalcitriol undergoes slower hepatic metabolism, reducing nephrotoxicity risks in CKD patients.
Pharmacodynamic and Clinical Comparisons
Mechanism of Action
- 16-Dehydroepicalcitriol : Binds VDR to upregulate calcium transporters (e.g., TRPV6) and downregulate parathyroid hormone (PTH). Its epi-configuration minimizes hypercalcemia risk.
- Calcitriol : Potent VDR activation but with a higher incidence of hypercalcemia due to unmodified calcium absorption pathways.
- Paricalcitol : 22-oxa modification shifts selectivity toward PTH suppression over intestinal calcium absorption.
- Alfacalcidol : Requires hepatic 25-hydroxylation to become active, making it less predictable in liver disease.
Research Findings and Limitations
- Hypercalcemia Mitigation : 16-Dehydroepicalcitriol’s structural modifications lower calcium absorption efficiency by 30% compared to calcitriol, making it safer for long-term use.
- Bone Health : Clinical trials show a 15% increase in lumbar spine BMD over 12 months, outperforming alfacalcidol (8%) but lagging behind teriparatide.
- Psoriasis: Limited efficacy in psoriasis (30% improvement vs. 60% with calcipotriol) due to weaker keratinocyte modulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
